2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
CAS No.: 760130-59-4
Cat. No.: VC2267846
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 760130-59-4 |
|---|---|
| Molecular Formula | C12H9N3O2 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14) |
| Standard InChI Key | RRAMJPGYKFBBSF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione comprises two key structural components: an imidazole ring linked via a methylene (-CH₂-) bridge to a phthalimide (isoindole-1,3-dione) group. This compound differs from the related molecule 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione primarily in the length of the linking chain between the two functional groups, containing a single methylene group rather than an ethylene (-CH₂-CH₂-) linker .
| Property | 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (Target) | 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Reference) |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃O₂ | C₁₃H₁₁N₃O₂ |
| Molecular Weight | ~227.22 g/mol | 241.24 g/mol |
| Appearance | Likely a crystalline solid | Crystalline solid |
| Hydrogen Bond Donors | ~1 (imidazole NH) | 1 (imidazole NH) |
| Hydrogen Bond Acceptors | ~3 (two C=O and imidazole N) | 3 (two C=O and imidazole N) |
| Rotatable Bonds | ~2 | 3 |
| Topological Polar Surface Area | ~66.1 Ų | 66.1 Ų |
Structural Significance
The compound combines two pharmacologically important moieties:
-
The phthalimide (isoindole-1,3-dione) group, which is known for various biological activities including anti-inflammatory and enzyme inhibitory effects.
-
The imidazole ring, which is a common pharmacophore in many bioactive compounds and drugs, often contributing to target binding through hydrogen bonding and aromatic interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Region | Expected Signals |
|---|---|
| ¹H NMR | - Singlet for methylene (-CH₂-) protons (~4.5-5.0 ppm) - Aromatic protons of phthalimide (7.7-7.9 ppm) - Imidazole ring protons (6.9-7.2 ppm) - NH proton of imidazole (~12-13 ppm, broad) |
| ¹³C NMR | - Carbonyl carbons of phthalimide (~167-169 ppm) - Aromatic carbons (120-140 ppm) - Imidazole ring carbons (118-148 ppm) - Methylene carbon (~38-42 ppm) |
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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C=O stretching of phthalimide (~1700-1720 cm⁻¹)
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N-H stretching of imidazole (~3200-3400 cm⁻¹)
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Aromatic C=C stretching (~1400-1600 cm⁻¹)
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C-N stretching (~1200-1350 cm⁻¹)
Mass Spectrometry
The compound would be expected to show a molecular ion peak at m/z 227, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of the imidazole moiety and cleavage at the methylene bridge.
Biological Activities and Applications
Anti-inflammatory Activity
Search result indicates that "Isoindole-1,3-dione derivatives have been studied for their potential biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory effects. For example, some derivatives have shown activity against cyclooxygenase (COX) enzymes, which are involved in inflammation pathways."
The target compound may possess similar anti-inflammatory properties due to its isoindole-1,3-dione component.
Enzyme Inhibition
The presence of both imidazole and phthalimide moieties suggests potential enzyme inhibitory activity. The imidazole ring is a common feature in many enzyme inhibitors, particularly those targeting cytochrome P450 enzymes and various proteases.
Structure-Activity Relationship Considerations
| Structural Feature | Potential Contribution to Bioactivity |
|---|---|
| Phthalimide Group | - Providing hydrophobic interactions with binding sites - Participating in hydrogen bonding through carbonyl groups |
| Imidazole Ring | - Acting as hydrogen bond donor/acceptor - Providing basic center for potential ionic interactions - Participating in π-stacking interactions |
| Methylene Linker | - Providing conformational flexibility for optimal binding - Determining spatial arrangement of pharmacophores |
Comparative Analysis with Related Compounds
Structural Comparison
The target compound differs from 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (described in search result ) in having one less methylene group in the linker. This structural difference would likely affect:
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